Dihydroartemisinin

Beschreibung

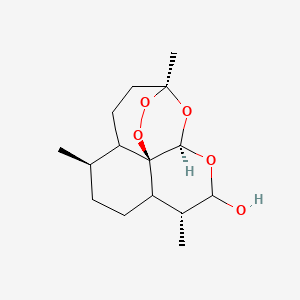

Structure

2D Structure

Eigenschaften

Key on ui mechanism of action |

Artemisinins, including Artenimol which is a major active metabolite of many artemisinins, are thought to act via a common mechanism. While the exact mechanism of action is not certain, theories exist as to how artemisinins produce their antimalarial effect. Artemisinins are believed to bind to haem within the *P. falciparum* parasite. The source of this haem varies with the life stage of the parasite. When the parasite is in the early ring stage artemisinins are believed to bind haem produced by the parasite's haem biosynthesis pathway. In later stages artemisinins likely bind to haem released by haemoglobin digestion. Once bound to haem, artemisinins are thought to undergo activation involving ferrous iron via reductive scission which splits the endoperoxide bridge to produce a reactive oxygen. This reactive oxygen is thought to undergo a subsequent intramolecular hydrogen abstraction to produce a reactive carbon radical. The carbon radical is believed to be the source of the drugs potent activity against *P. falciparum* by alkylating a wide array of protein targets. The nature and magnitude of the effect on specific protein function as a result of this alkylation is unknown. One target which has been the focus of research is the sarco/endoplasmic reticulum Ca2+ ATPase pump of *P. falciparum*. Artemisinins have been found to irreversably bind to and inhibit this protein at a binding site similar to that of Thapsigargin. The mechanism is likely the same as for other proteins, namely alkylation via the carbon radical intermediate. Artemisinins appear to preferentially collect in infected erythrocytes, concentrating the drug by several hundred-fold compared to uninfected cells. This may play a role in why little alkylation is seen in uninfected erythrocytes. |

|---|---|

CAS-Nummer |

71939-50-9 |

Molekularformel |

C15H24O5 |

Molekulargewicht |

284.35 g/mol |

IUPAC-Name |

(1R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-ol |

InChI |

InChI=1S/C15H24O5/c1-8-4-5-11-9(2)12(16)17-13-15(11)10(8)6-7-14(3,18-13)19-20-15/h8-13,16H,4-7H2,1-3H3/t8?,9?,10?,11?,12?,13?,14-,15-/m1/s1 |

InChI-Schlüssel |

BJDCWCLMFKKGEE-NAESGFLJSA-N |

Isomerische SMILES |

CC1CCC2C(C(OC3[C@@]24C1CC[C@](O3)(OO4)C)O)C |

Kanonische SMILES |

CC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)O)C |

Aussehen |

Solid powder |

melting_point |

164-165 |

Andere CAS-Nummern |

71939-50-9 81496-81-3 |

Piktogramme |

Flammable; Environmental Hazard |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

3alpha-hydroxydeoxydihydroartemisinin 8alpha-hydroxydeoxyartemisinin 9alpha-hydroxydeoxyartemisinin artemisinin, dihydro- dihydroartemisinin dihydroartemisinine dihydroqinghaosu dihydroquinghaosu dihydroquinghaosu, (3R-(3alpha,5abeta,6beta,8abeta,9alpha,10alpha,12alpha,12aR*))-isomer dihydroquinghaosu, (3R-(3alpha,5abeta,6beta,8abeta,9alpha,10beta,12alpha,12aR*))-isomer quinghaosu, dihydro- |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Discovery and Development of Dihydroartemisinin: A Technical Guide

Executive Summary: Dihydroartemisinin (DHA), the active metabolite of all artemisinin compounds, represents a cornerstone in the modern treatment of malaria. Its discovery, rooted in traditional Chinese medicine and propelled by a dedicated research initiative, has saved millions of lives. This technical guide provides an in-depth exploration of the history, discovery, and mechanism of action of DHA, tailored for researchers, scientists, and drug development professionals. The document details the experimental protocols for its synthesis, presents quantitative data on its efficacy and pharmacokinetics, and visualizes its complex biological interactions through signaling pathway and workflow diagrams.

Introduction

The emergence of widespread resistance to traditional antimalarial drugs such as chloroquine necessitated the search for novel therapeutic agents. This led to the rediscovery and scientific validation of Artemisia annua (sweet wormwood), a plant used in Chinese traditional medicine for centuries to treat fevers. The subsequent isolation of artemisinin and the discovery of its more potent and clinically versatile derivative, this compound, marked a paradigm shift in the global fight against malaria. This guide delves into the technical intricacies of DHA's journey from a traditional remedy to a critical component of modern combination therapies.

History and Discovery

The discovery of artemisinin and subsequently this compound is a testament to the remarkable efforts of Chinese scientists during a period of significant political and social change.

Project 523: A National Effort

In response to a request from North Vietnam for assistance in combating malaria, which was inflicting heavy casualties during the Vietnam War, the Chinese government established a top-secret research initiative on May 23, 1967, known as "Project 523".[1][2] This nationwide project brought together hundreds of scientists from various institutions to screen traditional Chinese medicines for antimalarial activity.[1]

The Breakthrough by Tu Youyou

Professor Tu Youyou, a researcher at the Institute of Chinese Materia Medica, was appointed to lead a research group within Project 523.[3] Her team systematically reviewed ancient medical texts and identified Artemisia annua as a promising candidate. Initial ethanol extracts showed inconsistent efficacy. Inspired by a text from the 4th-century physician Ge Hong, which described a cold-water extraction method, Tu's team switched to a low-temperature extraction process using diethyl ether. This proved to be the critical step in preserving the active ingredient.[1]

In 1972, Tu's group isolated a crystalline substance from the ether extract, which they named qinghaosu, now known as artemisinin.[4] Animal studies and the first human trials confirmed its potent antimalarial activity.[1]

The Emergence of this compound

In 1973, Tu Youyou and her team discovered that the lactone group of artemisinin could be reduced to a lactol, forming a more potent derivative named this compound (DHA).[3] DHA was found to be the active metabolite of all artemisinin-based compounds, including artesunate and artemether, which are prodrugs that are converted to DHA in the body.[2][5] This discovery was pivotal, as DHA exhibited greater therapeutic efficacy and became the cornerstone for the development of second-generation artemisinin derivatives. After extensive research, a new drug certificate for this compound and its tablets was obtained in 1992, offering a treatment with a significantly lower recrudescence rate.[6]

Chemical Synthesis

The primary route for the synthesis of this compound is the reduction of its parent compound, artemisinin.

Experimental Protocol: Reduction of Artemisinin to this compound

This protocol is based on the widely used sodium borohydride reduction method.

Materials and Reagents:

-

Artemisinin

-

Methanol (CH₃OH)

-

Sodium borohydride (NaBH₄)

-

Glacial acetic acid

-

Ethyl acetate

-

Cold deionized water

-

Ice bath

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Rotary evaporator

-

Filtration apparatus

-

Thin-layer chromatography (TLC) supplies

-

Dissolution: Dissolve artemisinin (e.g., 2 g, 7.08 mmol) in methanol in a round-bottom flask with stirring.

-

Cooling: Place the flask in an ice bath to cool the solution to 0–5 °C.

-

Reduction: Slowly add sodium borohydride (e.g., 0.40 g, 10.62 mmol) to the cooled solution in small portions over a period of 20-30 minutes. Maintain the temperature between 0 and 5 °C.

-

Reaction: Continue stirring the reaction mixture vigorously in the ice bath for an additional 1 to 3 hours.

-

Monitoring: Monitor the progress of the reaction using thin-layer chromatography.

-

Neutralization: After completion of the reaction, neutralize the mixture to a pH of 5-6 by the careful addition of glacial acetic acid while still maintaining the temperature at 0–5 °C.

-

Work-up Option 1 (Precipitation): [7]

-

Concentrate the neutralized mixture by evaporating most of the methanol under reduced pressure.

-

Dilute the concentrated solution with cold water (e.g., 100 mL) and stir for 15 minutes at room temperature to precipitate the this compound.

-

Collect the precipitate by filtration, wash it with cold water, and dry it to obtain the final product.

-

-

Work-up Option 2 (Extraction): [8]

-

Evaporate the neutralized reaction mixture to dryness under reduced pressure.

-

Extract the resulting white residue multiple times with ethyl acetate.

-

Combine the ethyl acetate extracts and evaporate the solvent to yield the this compound product.

-

Purification: [8]

If a higher purity of this compound is required for direct use as a drug, recrystallization can be performed using solvents such as a 1:3 mixture of ethyl acetate and hexane, or diisopropyl ether. For use as an intermediate in the synthesis of other derivatives, recrystallization may not be necessary.[8]

Experimental Workflow for this compound Synthesis

Caption: Workflow for the synthesis and purification of this compound.

Mechanism of Action

The therapeutic effects of this compound in both malaria and cancer are primarily attributed to its unique endoperoxide bridge.

Antimalarial Mechanism

The antimalarial activity of DHA is initiated by the cleavage of its endoperoxide bridge, a reaction catalyzed by ferrous iron (Fe²⁺) derived from the digestion of host hemoglobin by the malaria parasite within its food vacuole.[9][10] This cleavage generates highly reactive oxygen species (ROS) and carbon-centered radicals.[9][11] These radicals then indiscriminately alkylate and damage a wide array of vital parasite macromolecules, including proteins and lipids, leading to oxidative stress and ultimately, parasite death.[11]

Key Molecular Targets in Plasmodium falciparum

-

PfATP6: this compound is proposed to inhibit the Plasmodium falciparum sarcoplasmic/endoplasmic reticulum Ca²⁺-ATPase (SERCA), known as PfATP6. This enzyme is crucial for maintaining calcium homeostasis within the parasite. Inhibition of PfATP6 disrupts calcium regulation, leading to a cascade of events that contribute to parasite demise.

-

var Gene Expression: DHA has been shown to downregulate the expression of the var gene family, which encodes the Plasmodium falciparum erythrocyte membrane protein 1 (PfEMP1).[12] PfEMP1 is a key virulence factor responsible for the cytoadherence of infected erythrocytes to the vascular endothelium, a hallmark of severe malaria. By reducing PfEMP1 expression, DHA may diminish the parasite's ability to evade the host immune system and cause severe disease.

Signaling Pathway of this compound's Antimalarial Action

References

- 1. A Phase III, Randomized, Non-Inferiority Trial to Assess the Efficacy and Safety of this compound-Piperaquine in Comparison with Artesunate-Mefloquine in Patients with Uncomplicated Plasmodium falciparum Malaria in Southern Laos - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. researchgate.net [researchgate.net]

- 4. Population pharmacokinetics of artesunate and this compound in pregnant and non-pregnant women with malaria | RTI [rti.org]

- 5. Artemisinin-Based Combination Treatment of Falciparum Malaria - Defining and Defeating the Intolerable Burden of Malaria III: Progress and Perspectives - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Efficacy and safety of this compound-piperaquine for treatment of uncomplicated Plasmodium falciparum malaria in endemic countries: meta-analysis of randomised controlled studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Population Pharmacokinetics of this compound and Piperaquine in Pregnant and Nonpregnant Women with Uncomplicated Malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Randomized Field Trial to Assess the Safety and Efficacy of this compound-Piperaquine for Seasonal Malaria Chemoprevention in School-Aged Children in Bandiagara, Mali - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Efficacy and safety of this compound-piperaquine for treatment of uncomplicated Plasmodium falciparum malaria in endemic countries: meta-analysis of randomised controlled studies - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Alkylation of proteins by artemisinin. Effects of heme, pH, and drug structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Selective Inhibition of Plasmodium falciparum ATPase 6 by Artemisinins and Identification of New Classes of Inhibitors after Expression in Yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. In vitro activity of this compound against clinical isolates of Plasmodium falciparum in Yaounde, Cameroon - PubMed [pubmed.ncbi.nlm.nih.gov]

Dihydroartemisinin: An In-depth Technical Guide on the Active Metabolite of Artemisinin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydroartemisinin (DHA) is the principal active metabolite of the artemisinin class of compounds, which are the cornerstone of modern antimalarial therapy. This technical guide provides a comprehensive overview of the metabolic activation of artemisinin and its derivatives—artesunate and artemether—into DHA. It delves into the pharmacokinetics of this conversion, the methodologies for its experimental investigation, and the downstream signaling pathways modulated by DHA, which are pertinent to its antimalarial and emerging anticancer activities. This document is intended to be a resource for researchers and professionals in drug development, offering detailed experimental protocols and quantitative data to facilitate further investigation and therapeutic innovation.

Introduction

Artemisinin, a sesquiterpene lactone isolated from the plant Artemisia annua, and its semi-synthetic derivatives are potent antimalarial drugs.[1] Their therapeutic efficacy is primarily attributed to their rapid and extensive conversion in vivo to the more active metabolite, this compound (DHA).[2] Understanding the pharmacokinetics and pharmacodynamics of this metabolic activation is crucial for optimizing dosing regimens and developing novel artemisinin-based therapies. Beyond its established role in combating malaria, DHA has garnered significant attention for its potential as an anticancer agent, exhibiting cytotoxic effects against a range of tumor cell lines.[3] This guide will explore the dual facets of DHA's activity, providing a detailed examination of its metabolic generation and its molecular mechanisms of action.

Metabolic Conversion of Artemisinins to this compound

The conversion of artemisinin and its derivatives, such as the water-soluble artesunate and the lipid-soluble artemether, to DHA is a critical step in their bioactivation. This process is primarily mediated by cytochrome P450 (CYP) enzymes in the liver and by esterases in the blood and other tissues.[4]

Artesunate is rapidly hydrolyzed to DHA, a reaction that can occur non-enzymatically at physiological pH and is also catalyzed by blood esterases.[2][4] Artemether and arteether are demethylated to DHA by hepatic CYP3A4 and CYP3A5.[5] The metabolism of artemisinin itself is more complex, involving multiple CYP enzymes, with CYP2B6 playing a major role.[5]

Pharmacokinetic Data

The pharmacokinetic parameters of DHA vary depending on the parent artemisinin compound administered. The following tables summarize key pharmacokinetic data from studies in human subjects, illustrating the efficiency of conversion to the active metabolite.

Table 1: Pharmacokinetic Parameters of this compound (DHA) Following Administration of Artemisinin Derivatives in Adults.

| Parent Drug | Route of Administration | Dose | DHA Cmax (ng/mL) | DHA Tmax (h) | DHA AUC (ng·h/mL) | Reference |

| Artesunate | Intravenous | 120 mg | 3140 (1670–9530) | 0.14 (0.6–6.07) | 3492 (2183–6338) | [6] |

| Artesunate | Intramuscular | 2.4 mg/kg | 3060 (1718–7080) | 0.87 (0.43-1.15) | - | [1] |

| Artesunate | Oral | 200 mg | - | - | - | [7] |

| Artemether | Intramuscular | 3.2 mg/kg | - | - | - | [1] |

| Artemether | Oral (with Lumefantrine) | 80 mg | 126 ± 46 | 1.69 ± 0.59 | 294 ± 58 | [8] |

Note: Values are presented as mean ± SD or median (range) as reported in the cited literature. Dashes indicate data not reported in the cited source.

Table 2: Elimination Half-Life of Artemisinin Derivatives and this compound.

| Compound | Elimination Half-Life (t½) (h) | Reference |

| Artesunate | < 0.25 | [6] |

| Artemether | 2.00 ± 0.71 | [8] |

| This compound (from Artesunate) | 1.31 (0.8–2.8) | [6] |

| This compound (from Artemether) | 1.80 ± 0.31 | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of DHA.

In Vitro Metabolism of Artemisinin Derivatives

This protocol describes the in vitro conversion of artemisinin derivatives to DHA using human liver microsomes.[3][9]

Objective: To determine the rate of DHA formation from a parent artemisinin compound.

Materials:

-

Human liver microsomes (pooled)

-

Parent artemisinin compound (e.g., artesunate, artemether)

-

NADPH regenerating system (e.g., G6P, G6PD, NADP+)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (for quenching)

-

Internal standard (for LC-MS/MS analysis)

-

LC-MS/MS system

Procedure:

-

Prepare a stock solution of the parent artemisinin compound in a suitable solvent (e.g., DMSO, ethanol).

-

In a microcentrifuge tube, pre-incubate human liver microsomes (final concentration 0.5-1 mg/mL) in phosphate buffer at 37°C for 5 minutes.

-

Initiate the reaction by adding the parent artemisinin compound (final concentration, e.g., 1-100 µM) and the NADPH regenerating system.

-

Incubate the reaction mixture at 37°C with shaking.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

-

Centrifuge the samples to pellet the protein.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

-

Quantify the concentration of DHA at each time point using a validated LC-MS/MS method.

Antimalarial Activity Assay (pLDH Assay)

This protocol outlines the measurement of the in vitro antimalarial activity of DHA against Plasmodium falciparum using the parasite lactate dehydrogenase (pLDH) assay.[10][11]

Objective: To determine the 50% inhibitory concentration (IC50) of DHA against P. falciparum.

Materials:

-

Synchronized ring-stage P. falciparum culture

-

Complete parasite culture medium

-

DHA stock solution

-

96-well microplates

-

pLDH assay reagents (Malstat reagent, NBT/PES solution)

-

Microplate reader

Procedure:

-

Prepare serial dilutions of DHA in complete culture medium in a 96-well plate.

-

Add the synchronized parasite culture (1-2% parasitemia, 2% hematocrit) to each well. Include drug-free and uninfected red blood cell controls.

-

Incubate the plates in a humidified, gassed (5% CO2, 5% O2, 90% N2) incubator at 37°C for 72 hours.

-

After incubation, lyse the red blood cells by freeze-thawing the plates.

-

Add the pLDH assay reagents to each well.

-

Incubate the plates at room temperature in the dark for 30-60 minutes.

-

Measure the absorbance at 650 nm using a microplate reader.

-

Calculate the percent inhibition of parasite growth for each DHA concentration and determine the IC50 value by non-linear regression analysis.

Western Blot Analysis of NF-κB Pathway Activation

This protocol details the investigation of DHA's effect on the NF-κB signaling pathway by Western blotting.[12][13]

Objective: To assess the phosphorylation and degradation of key proteins in the NF-κB pathway in response to DHA treatment.

Materials:

-

Cell line of interest (e.g., cancer cell line)

-

DHA

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-IκBα, anti-IκBα, anti-p-p65, anti-p65, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in a culture dish and allow them to adhere overnight.

-

Treat the cells with various concentrations of DHA for specified time periods.

-

Lyse the cells and determine the protein concentration of the lysates.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Signaling Pathways Modulated by this compound

DHA exerts its biological effects by modulating various intracellular signaling pathways. In malaria parasites, its primary mechanism involves the iron-mediated cleavage of its endoperoxide bridge, leading to the generation of reactive oxygen species (ROS) and subsequent oxidative damage to parasite macromolecules. In the context of its anticancer activity, DHA has been shown to influence key pathways involved in cell proliferation, survival, and apoptosis.

Mechanism of Antimalarial Action

The widely accepted mechanism of antimalarial action of DHA is initiated by the interaction with intraparasitic heme iron, which is released during the digestion of hemoglobin by the parasite. This interaction cleaves the endoperoxide bridge of DHA, generating cytotoxic carbon-centered radicals. These radicals then alkylate and damage a multitude of parasite proteins and other biomolecules, leading to parasite death.

Figure 1. Simplified schematic of the antimalarial action of DHA.

Anticancer Signaling Pathways

DHA's anticancer effects are multifaceted and involve the modulation of several critical signaling pathways. Two of the most well-characterized pathways are the NF-κB and mTOR pathways.

4.2.1. Inhibition of the NF-κB Pathway

The transcription factor NF-κB plays a crucial role in inflammation, immunity, and cancer cell survival. In many cancers, the NF-κB pathway is constitutively active, promoting cell proliferation and inhibiting apoptosis. DHA has been shown to inhibit this pathway by preventing the degradation of IκBα, the inhibitor of NF-κB. This leads to the sequestration of NF-κB in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of its target genes.

Figure 2. DHA-mediated inhibition of the canonical NF-κB signaling pathway.

4.2.2. Inhibition of the mTOR Signaling Pathway

The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, and survival. The mTOR pathway is frequently hyperactivated in cancer. DHA has been demonstrated to inhibit mTOR signaling, leading to decreased phosphorylation of its downstream effectors, such as S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1). This results in the suppression of protein synthesis and cell cycle arrest.

Figure 3. DHA's inhibitory effect on the mTORC1 signaling pathway.

Conclusion

This compound stands as a pivotal molecule in the treatment of malaria and holds considerable promise as a novel anticancer agent. Its formation as the active metabolite from various artemisinin precursors is a rapid and efficient process, crucial for its therapeutic efficacy. The experimental protocols and pharmacokinetic data presented in this guide offer a foundational resource for researchers to further explore the multifaceted activities of DHA. A deeper understanding of its interactions with cellular signaling pathways will undoubtedly pave the way for the development of more effective and targeted therapies for both infectious diseases and cancer.

References

- 1. Comparative Pharmacokinetics of Intramuscular Artesunate and Artemether in Patients with Severe Falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Review of the clinical pharmacokinetics of artesunate and its active metabolite this compound following intravenous, intramuscular, oral or rectal administration - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. wellcomeopenresearch-files.f1000.com [wellcomeopenresearch-files.f1000.com]

- 5. Population Pharmacokinetics of Artesunate and this compound following Intra-Rectal Dosing of Artesunate in Malaria Patients | PLOS Medicine [journals.plos.org]

- 6. researchgate.net [researchgate.net]

- 7. Population pharmacokinetics of artesunate and this compound in pregnant and non-pregnant women with malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pharmacokinetics of artemether and this compound in healthy Pakistani male volunteers treated with artemether-lumefantrine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Glucuronidation of this compound in vivo and by human liver microsomes and expressed UDP-glucuronosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A Plasmodium falciparum screening assay for anti-gametocyte drugs based on parasite lactate dehydrogenase detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

The Core Mechanism of Dihydroartemisinin: A Technical Guide to Iron-Mediated Free Radical Generation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydroartemisinin (DHA), the principal active metabolite of artemisinin-based compounds, exhibits potent therapeutic efficacy against malaria and various cancers. Its mechanism of action is intrinsically linked to the generation of cytotoxic free radicals, a process initiated by the iron-mediated cleavage of its endoperoxide bridge. This technical guide provides an in-depth exploration of the core mechanism of DHA-induced free radical generation, detailing the chemical reactions, the resulting radical species, and their downstream biological consequences. This document consolidates quantitative data, presents detailed experimental protocols for key assays, and visualizes the associated signaling pathways to serve as a comprehensive resource for researchers in drug development and molecular biology.

Introduction

The therapeutic promise of this compound (DHA) lies in its unique ability to be selectively activated within target cells, such as malaria-infected erythrocytes or cancer cells, which are characterized by elevated intracellular iron levels.[1][2] The central pharmacophore of DHA is the 1,2,4-trioxane ring, containing an endoperoxide bridge that is relatively stable until it encounters ferrous iron (Fe²⁺).[3] This interaction triggers a cascade of reactions, leading to the formation of highly reactive oxygen species (ROS) and carbon-centered radicals.[4] These radicals subsequently inflict widespread damage to cellular macromolecules, including proteins, lipids, and nucleic acids, ultimately leading to cell death through pathways such as apoptosis and ferroptosis.[5][6] Understanding the intricacies of this activation mechanism is paramount for the rational design of novel artemisinin-based therapeutics and for optimizing their clinical application.

The Chemical Mechanism of Free Radical Generation

The activation of DHA is a Fenton-type reaction wherein ferrous iron (Fe²⁺) donates an electron to the endoperoxide bridge, leading to its reductive cleavage. This process generates a highly reactive oxygen-centered radical, which can then undergo a series of rearrangements to produce cytotoxic carbon-centered radicals.

The proposed step-by-step mechanism is as follows:

-

Initial Activation by Ferrous Iron: this compound reacts with a ferrous ion (Fe²⁺), which reduces the endoperoxide bridge. This leads to the homolytic cleavage of the O-O bond, generating an oxygen-centered radical at the C1 position and a ferryl-oxo [Fe(IV)=O] species.

-

Formation of Oxygen-Centered Radicals: The initial oxygen-centered radical is highly unstable and can abstract a hydrogen atom from a nearby carbon, leading to the formation of other radical species.

-

Rearrangement to Carbon-Centered Radicals: Through a series of intramolecular rearrangements, the initial oxygen-centered radicals can transform into more stable and long-lived carbon-centered radicals.[7] These carbon-centered radicals are considered key mediators of DHA's cytotoxic effects.[8]

-

Generation of Reactive Oxygen Species (ROS): The reaction cascade also leads to the formation of various reactive oxygen species, including superoxide (O₂⁻) and hydroxyl radicals (•OH), which contribute significantly to the oxidative stress induced in the target cells.[1]

Quantitative Analysis of DHA-Induced Radical Generation and Cellular Effects

The following tables summarize quantitative data from various studies investigating the kinetics of DHA's reaction with iron and its effects on cells.

Table 1: Reaction Kinetics of Artemisinin with Iron

| Reactant | Iron Species | Rate Constant (k) | Reference |

| Artemisinin | Ferrous ion (Fe²⁺) | 10 ± 0.5 M⁻¹s⁻¹ | [9][10] |

| Artemisinin | Ferric ion (Fe³⁺) | 8.5 ± 2.0 M⁻¹s⁻¹ | [9][10] |

Note: Data is for artemisinin, a closely related compound. This compound is a more potent derivative.

Table 2: Quantitative Effects of this compound on Cancer Cells

| Cell Line | DHA Concentration (µM) | Effect | Measurement | Reference |

| Human Myeloid Leukemia (K562) | 1-20 | Increased ROS production | Flow cytometry | [11] |

| Human Leukemia (U937) | 10 | Increased apoptosis | Flow cytometry | [12] |

| Osteosarcoma (MG-63) | 20 | Increased ROS production | Flow cytometry | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the free radical generation mechanism of DHA.

Detection of Free Radicals using Electron Paramagnetic Resonance (EPR) Spin Trapping

EPR spectroscopy is the gold standard for detecting and identifying free radical species.[13] Due to the short-lived nature of the radicals generated by DHA, a spin trapping technique is employed.

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of this compound (DHA) in a suitable solvent (e.g., DMSO).

-

Prepare a stock solution of a ferrous iron salt (e.g., ferrous sulfate or ferrous ammonium sulfate) in deoxygenated buffer (e.g., phosphate buffer, pH 7.4).

-

Prepare a stock solution of the spin trap, such as 5,5-dimethyl-1-pyrroline N-oxide (DMPO) or α-(4-pyridyl-1-oxide)-N-tert-butylnitrone (4-POBN), in the same buffer.[14][15]

-

-

Sample Preparation:

-

In an EPR-compatible tube, mix the DHA solution, the spin trap solution (final concentration typically 1-10 mM), and the ferrous iron solution.[16] The final concentrations of DHA and iron should be optimized based on the specific experimental setup.

-

Immediately vortex the mixture.

-

-

EPR Measurement:

-

Place the sample tube into the EPR spectrometer.

-

Record the EPR spectrum at room temperature. Typical X-band spectrometer settings might include a microwave frequency of ~9.5 GHz, microwave power of ~20 mW, modulation frequency of 100 kHz, and a magnetic field scan appropriate for the expected spin adducts.

-

The resulting EPR spectrum will show characteristic hyperfine splitting patterns that can be used to identify the trapped radical species (e.g., carbon-centered or oxygen-centered radical adducts).

-

Quantification of Intracellular Reactive Oxygen Species (ROS) using DCFH-DA Assay

The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay is a widely used method to measure intracellular ROS levels.[17]

Protocol:

-

Cell Culture and Treatment:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with the desired concentrations of DHA for the specified duration. Include appropriate controls (untreated cells, vehicle control).

-

-

Staining with DCFH-DA:

-

Prepare a working solution of DCFH-DA (typically 5-10 µM) in serum-free medium.

-

Remove the treatment medium from the cells and wash with pre-warmed phosphate-buffered saline (PBS).

-

Incubate the cells with the DCFH-DA working solution for 30-60 minutes at 37°C in the dark.[18]

-

-

Measurement of Fluorescence:

-

After incubation, wash the cells with PBS to remove excess probe.

-

Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~530 nm) or visualize and quantify using a fluorescence microscope.[19]

-

The fluorescence intensity is proportional to the amount of intracellular ROS.

-

Measurement of Lipid Peroxidation using the Thiobarbituric Acid Reactive Substances (TBARS) Assay

The TBARS assay is a common method for quantifying malondialdehyde (MDA), a major product of lipid peroxidation.[20]

Protocol:

-

Sample Preparation:

-

After treatment with DHA, harvest the cells and lyse them through sonication or freeze-thaw cycles.

-

Determine the protein concentration of the cell lysate for normalization.

-

-

TBARS Reaction:

-

To a known amount of cell lysate, add a solution of thiobarbituric acid (TBA) in an acidic medium (e.g., trichloroacetic acid or phosphoric acid).[21]

-

Add an antioxidant such as butylated hydroxytoluene (BHT) to prevent further oxidation during the assay.[20]

-

Incubate the mixture at 90-100°C for a defined period (e.g., 60 minutes) to allow the formation of the MDA-TBA adduct.

-

-

Quantification:

-

After cooling, centrifuge the samples to pellet any precipitate.

-

Measure the absorbance of the supernatant at ~532 nm using a spectrophotometer.

-

Quantify the MDA concentration by comparing the absorbance to a standard curve prepared with a known concentration of MDA or a precursor like 1,1,3,3-tetramethoxypropane (TMP).[22]

-

Downstream Signaling Pathways

The generation of free radicals by DHA initiates a cascade of intracellular signaling events, ultimately leading to cell death. Two of the most prominent pathways are the MAPK/ERK pathway and the intrinsic apoptosis pathway.

DHA-induced ROS can activate the Mitogen-Activated Protein Kinase (MAPK) signaling cascades, including the c-Jun N-terminal kinase (JNK) and p38 pathways, which are involved in stress responses and can lead to the activation of transcription factors like AP-1, ultimately inhibiting cell proliferation.[12][23] Concurrently, ROS can trigger the intrinsic apoptosis pathway by promoting the pro-apoptotic protein Bax and inhibiting the anti-apoptotic protein Bcl-2.[24][25] This leads to mitochondrial outer membrane permeabilization, the release of cytochrome c, and the subsequent activation of caspase-9 and caspase-3, culminating in programmed cell death.[5]

Conclusion

The therapeutic efficacy of this compound is fundamentally dependent on its iron-mediated activation and subsequent generation of cytotoxic free radicals. This technical guide has outlined the core chemical mechanism, provided quantitative data on its effects, detailed essential experimental protocols for its study, and visualized the key downstream signaling pathways. A thorough understanding of these processes is crucial for the ongoing development and optimization of artemisinin-based therapies for a range of diseases, from malaria to cancer. Further research focusing on the precise nature of the radical species and their specific cellular targets will continue to refine our understanding and enhance the therapeutic potential of this remarkable class of drugs.

References

- 1. Iron Promotes this compound Cytotoxicity via ROS Production and Blockade of Autophagic Flux via Lysosomal Damage in Osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Artemisinin compounds sensitize cancer cells to ferroptosis by regulating iron homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Docosahexaenoic Acid Induces Apoptosis in MCF-7 Cells In Vitro and In Vivo via Reactive Oxygen Species Formation and Caspase 8 Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Co-delivery of this compound and Pyropheophorbide-Iron Elicits Ferroptosis to Potentiate Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Redox reaction of artemisinin with ferrous and ferric ions in aqueous buffer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. This compound induces autophagy and inhibits the growth of iron-loaded human myeloid leukemia K562 cells via ROS toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Interruption of the MEK/ERK signaling cascade promotes this compound-induced apoptosis in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Determination of the structures of radicals formed in the reaction of antimalarial drug artemisinin with ferrous ions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. interchim.fr [interchim.fr]

- 16. researchgate.net [researchgate.net]

- 17. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 18. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 19. doc.abcam.com [doc.abcam.com]

- 20. NWK-MDA01 Malondialdehyde Protocol [nwlifescience.com]

- 21. scirp.org [scirp.org]

- 22. benchchem.com [benchchem.com]

- 23. researchgate.net [researchgate.net]

- 24. Docosahexaenoic acid (DHA) induces apoptosis in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Comparative Study of Docosahexaenoic Acid with Different Molecular Forms for Promoting Apoptosis of the 95D Non-Small-Cell Lung Cancer Cells in a PPARγ-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]

Early studies on Dihydroartemisinin's antimalarial activity

An In-depth Technical Guide to the Core Findings of Early Dihydroartemisinin Antimalarial Studies

Introduction

This compound (DHA), a semi-synthetic derivative of artemisinin, stands as the active metabolite for all artemisinin compounds, including artesunate and artemether.[1] Its discovery and subsequent investigation in the late 20th century marked a pivotal moment in the fight against malaria, particularly against increasingly drug-resistant strains of Plasmodium falciparum. This technical guide provides a detailed overview of the foundational in vitro and in vivo studies that characterized the potent antimalarial activity of DHA, established its mechanism of action, and paved the way for its clinical use. The focus is on the core experimental data and protocols from this early period, intended for researchers, scientists, and drug development professionals.

Proposed Mechanism of Action

Early research established that the antimalarial activity of DHA, like its parent compound artemisinin, is critically dependent on its endoperoxide bridge.[2] The proposed mechanism centers on the activation of this bridge by ferrous iron (Fe²⁺), which is abundant within the malaria parasite due to its digestion of host hemoglobin in the food vacuole.

The key steps identified were:

-

Activation : Intraparasitic iron, particularly from heme, cleaves the endoperoxide bridge of DHA.[1]

-

Free Radical Generation : This cleavage reaction produces a cascade of highly reactive oxygen species (ROS) and carbon-centered free radicals.[1][3][4]

-

Macromolecular Damage : These radicals then indiscriminately alkylate and damage a wide array of biological macromolecules essential for parasite survival, including proteins and lipids.[1][3][4] This leads to widespread oxidative stress and damage to the parasite's cellular structures.

-

Parasite Death : The culmination of this promiscuous alkylation and oxidative damage results in rapid parasite killing.[2]

Early In Vitro Studies

The initial laboratory evaluation of DHA's efficacy was conducted through in vitro assays using cultured Plasmodium parasites. These studies were crucial for quantifying its intrinsic potency, often in comparison to artemisinin and other derivatives.

Data Presentation: In Vitro Efficacy of this compound

The following table summarizes the 50% inhibitory concentration (IC₅₀) or 50% effective concentration (EC₅₀) values from key early studies. These values represent the concentration of DHA required to inhibit parasite growth by 50%.

| Study Reference | Parasite Species | Strain(s) | DHA IC₅₀ / EC₅₀ (nM) | Notes |

| Comparison Study (P. berghei)[5] | Plasmodium berghei | Not Specified | 3 | DHA was found to be the most potent compound compared to artemisinin (19 nM) and artesunate (11 nM). |

| Cameroon Isolates Study[6] | Plasmodium falciparum | 65 Clinical Isolates | Geometric Mean: 1.11 (Range: 0.25 - 4.56) | DHA was equally active against chloroquine-sensitive (1.25 nM) and chloroquine-resistant (0.979 nM) isolates. |

| 1990 Multi-Strain Study[7] | Plasmodium falciparum | 3 Chloroquine-Sensitive, 1 Chloroquine-Resistant | 0.98 - 6.1 | DHA was consistently more potent than artemisinin (EC₅₀ range: 3 - 108 nM) across all strains tested. |

Experimental Protocol: In Vitro Antimalarial Assay (Isotopic Microtest)

Early assessments of DHA's in vitro activity commonly utilized an isotopic microtest, a method designed to measure the inhibition of parasite macromolecular synthesis.

-

Parasite Culturing :

-

P. falciparum strains (e.g., chloroquine-sensitive NF-54 or clinical isolates) were maintained in continuous culture using human O+ erythrocytes in RPMI 1640 medium supplemented with human serum and HEPES buffer.

-

Cultures were synchronized to the ring stage using methods like sorbitol lysis to ensure a uniform parasite population at the start of the assay.

-

-

Drug Plate Preparation :

-

A stock solution of DHA was prepared by dissolving the compound in a solvent such as dimethyl sulfoxide (DMSO).

-

Serial dilutions of the DHA stock solution were made in culture medium and dispensed into 96-well microtiter plates. Control wells contained medium with DMSO but no drug.

-

-

Assay Execution :

-

The synchronized parasite culture, adjusted to a specific parasitemia (e.g., 0.5-1%) and hematocrit (e.g., 1.5%), was added to each well of the drug-prepared plates.

-

The plates were incubated for 24 hours under a gas mixture (e.g., 5% CO₂, 5% O₂, 90% N₂) at 37°C.

-

Following the initial incubation, a radiolabeled nucleic acid precursor, typically [³H]-hypoxanthine, was added to each well.

-

The plates were incubated for an additional 18-24 hours to allow for the incorporation of the radiolabel into the parasite's DNA and RNA.

-

-

Quantification of Inhibition :

-

The assay was terminated by harvesting the contents of each well onto a glass-fiber filter mat using a cell harvester.

-

The amount of incorporated [³H]-hypoxanthine was measured using a liquid scintillation counter. The resulting counts per minute (CPM) are directly proportional to parasite growth.

-

The percentage of growth inhibition for each drug concentration was calculated relative to the drug-free control wells.

-

-

Data Analysis :

-

The IC₅₀ value was determined by plotting the percentage of inhibition against the logarithm of the DHA concentration and fitting the data to a sigmoid dose-response curve using non-linear regression analysis.[7]

-

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Discovery, mechanisms of action and combination therapy of artemisinin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antimalarial Mechanisms and Resistance Status of Artemisinin and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Comparison of in vivo and in vitro antimalarial activity of artemisinin, this compound and sodium artesunate in the Plasmodium berghei-rodent model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In vitro activity of this compound against clinical isolates of Plasmodium falciparum in Yaounde, Cameroon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

A Technical Guide to Dihydroartemisinin-Induced Oxidative Stress: Mechanisms, Pathways, and Experimental Analysis

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Dihydroartemisinin (DHA), the primary active metabolite of artemisinin compounds, is a potent therapeutic agent whose efficacy, particularly in anti-malarial and anti-cancer applications, is intrinsically linked to its ability to induce oxidative stress. This technical guide provides an in-depth exploration of the core mechanisms by which DHA disrupts cellular redox homeostasis. We will dissect the process of reactive oxygen species (ROS) generation, the consequent impact on endogenous antioxidant systems, and the downstream signaling cascades—including apoptosis and ferroptosis—that are triggered. This document consolidates quantitative data from various studies, details key experimental protocols for assessing oxidative stress, and provides visual diagrams of the critical signaling pathways to offer a comprehensive resource for researchers in the field.

Core Mechanisms of DHA-Induced Oxidative Stress

The therapeutic action of DHA is largely attributed to the cleavage of its endoperoxide bridge, a process catalyzed by intracellular ferrous iron (Fe²⁺), which is abundant in cancer cells and malaria parasites. This reaction generates highly reactive carbon-centered radicals, initiating a cascade of oxidative events.

Generation of Reactive Oxygen Species (ROS)

DHA treatment leads to a significant, dose-dependent increase in intracellular ROS levels across various cell types, including cancer and parasite-infected cells[1][2][3]. The primary sources and mechanisms include:

-

Mitochondrial Disruption: DHA can impair the mitochondrial electron transport chain, leading to electron leakage and the formation of superoxide anions (O₂•⁻)[1][4]. This process is often accompanied by a loss of mitochondrial membrane potential (ΔΨm), a key indicator of mitochondrial dysfunction[1][5].

-

Iron-Dependent Radical Formation: The iron-catalyzed cleavage of the endoperoxide bridge is a central mechanism, producing cytotoxic ROS that damage a wide array of biomolecules, including lipids, proteins, and nucleic acids[6][7].

-

Endoplasmic Reticulum (ER) Stress: DHA can induce ER stress, which is closely linked with ROS production and can lead to apoptosis[8][9].

Impact on Cellular Antioxidant Systems

DHA-induced ROS overload overwhelms the cell's natural antioxidant defenses, leading to their depletion and further exacerbating oxidative damage.

-

Glutathione (GSH) Depletion: GSH is a critical intracellular antioxidant. DHA treatment has been shown to significantly decrease the levels of reduced GSH[4][10][11]. This occurs as GSH is consumed in the process of neutralizing ROS and their byproducts. The depletion of GSH compromises the cell's ability to scavenge free radicals and detoxify harmful compounds.

-

Inhibition of Antioxidant Enzymes: The activity of key antioxidant enzymes can be compromised. Studies have reported decreased activity of catalase (CAT) and glutathione peroxidase (GPx) following DHA treatment, particularly in parasite-infected erythrocytes[10][11]. GPx, which relies on GSH as a cofactor, is particularly affected by GSH depletion[3]. While some studies show decreased catalase expression[12], others report that DHA's effect on superoxide dismutase (SOD) is less pronounced.

Downstream Signaling Pathways and Cellular Fates

The surge in oxidative stress triggered by DHA activates multiple signaling pathways that converge on programmed cell death.

ROS-Mediated Apoptosis

DHA is a potent inducer of apoptosis, primarily through the intrinsic, mitochondria-dependent pathway[1][5]. The sequence of events is initiated by ROS-induced mitochondrial damage.

-

Mitochondrial Outer Membrane Permeabilization (MOMP): Oxidative stress leads to an increased ratio of pro-apoptotic Bax to anti-apoptotic Bcl-2 proteins[1][5]. This shift promotes the formation of pores in the mitochondrial outer membrane.

-

Cytochrome c Release: MOMP allows for the release of cytochrome c from the mitochondrial intermembrane space into the cytoplasm[1].

-

Caspase Activation: In the cytoplasm, cytochrome c binds to Apaf-1, forming the apoptosome, which activates the initiator caspase-9. Caspase-9 then activates the executioner caspase-3, which orchestrates the dismantling of the cell[5].

-

ER Stress Contribution: DHA can also induce apoptosis via ER stress, marked by the upregulation of proteins like GADD153 (CHOP)[8].

Figure 1: DHA-induced oxidative stress leading to apoptosis and ferroptosis.

Ferroptosis Induction

Ferroptosis is an iron-dependent form of regulated cell death characterized by the lethal accumulation of lipid peroxides[3][13]. DHA is a potent inducer of ferroptosis in cancer cells.

-

Inhibition of System Xc⁻ and GPX4: DHA can downregulate the expression of SLC7A11, a key component of the cystine/glutamate antiporter (System Xc⁻)[3]. This limits the intracellular supply of cysteine, a precursor for GSH synthesis. The resulting GSH depletion inactivates Glutathione Peroxidase 4 (GPX4), the primary enzyme responsible for detoxifying lipid peroxides[3][13].

-

Lipid Peroxidation: With GPX4 inhibited, ROS can freely react with polyunsaturated fatty acids in cell membranes, leading to a chain reaction of lipid peroxidation and eventual cell death[14].

-

Iron Accumulation: DHA can also induce the degradation of ferritin (ferritinophagy), an iron-storage protein, which increases the pool of labile intracellular iron that can participate in ROS-generating Fenton reactions, further amplifying lipid peroxidation[15].

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response. DHA's interaction with this pathway is context-dependent.

-

Activation: In some models, DHA activates the Nrf2/HO-1 pathway, which serves as a protective response against oxidative stress[16][17]. DHA can promote the degradation of Keap1, the negative regulator of Nrf2, allowing Nrf2 to translocate to the nucleus and activate the transcription of antioxidant genes[17].

-

Inhibition/Modulation: In other contexts, particularly in combination therapies, DHA can suppress Nrf2 transcriptional activity. This action can prevent cancer cells from mounting a protective antioxidant response, thereby increasing their sensitivity to other chemotherapeutic agents like cytarabine[18]. DHA has also been shown to exert anti-inflammatory effects by inhibiting NF-κB in an Nrf2-dependent manner[19][20].

Figure 2: Modulation of the Keap1-Nrf2 signaling pathway by DHA.

Quantitative Data on DHA-Induced Oxidative Stress

The following tables summarize quantitative findings from studies investigating the effects of DHA on markers of oxidative stress.

Table 1: Effect of DHA on Reactive Oxygen Species (ROS) Levels

| Cell Line | DHA Concentration | Effect on ROS Levels | Reference |

| HL-60 (AML) | 10 µmol/L | 2.6-fold increase | [2] |

| Kasumi-1 (AML) | 10 µmol/L | 2.0-fold increase | [2] |

| EJ-138 & HTB-9 (Bladder Cancer) | Dose-dependent | Promoted ROS production | [1] |

| Jurkat & Molt-4 (T-ALL) | Not specified | Markedly increased | [3] |

| HCT-116 (Colorectal) | Not specified | Induced ROS accumulation | [5] |

Table 2: Effect of DHA on Antioxidant Systems

| Cell/Organism System | DHA Concentration | Effect on Antioxidant Levels/Activity | Reference |

| P. falciparum-infected erythrocytes | 0.5 and 1.0 ng/ml | Significantly lower GSH, Catalase, and GPx activities | [10][11] |

| Paca-44 (Pancreatic Cancer) | Not specified | Depleted intracellular glutathione (GSH) | [4] |

| T-ALL Cells | Not specified | Decreased levels of GSH | [3] |

Detailed Experimental Protocols

Accurate assessment of oxidative stress is critical for research in this field. The following are detailed methodologies for key assays.

Measurement of Intracellular ROS using DCFH-DA

This is the most common method for quantifying total intracellular ROS levels. The cell-permeable 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is deacetylated by cellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

Principle: Fluorescence intensity is directly proportional to the level of intracellular ROS[21][22].

-

Protocol Outline:

-

Cell Preparation: Seed adherent cells (e.g., 2.5 x 10⁴ cells/well) in a 96-well plate and allow them to adhere overnight. For suspension cells, prepare a concentration of approximately 1.5 x 10⁵ cells per well[22].

-

DHA Treatment: Treat cells with the desired concentrations of DHA for the specified time period. Include a positive control (e.g., Tert-Butyl hydroperoxide) and an untreated negative control[21].

-

Washing: Gently remove the culture medium and wash the cells once or twice with a suitable buffer like phosphate-buffered saline (PBS) or ROS Assay Buffer[21][22].

-

Probe Incubation: Add 100 µL of the DCFH-DA working solution (typically 10-20 µM in serum-free medium or PBS) to each well.

-

Incubation: Incubate the plate at 37°C for 30-60 minutes in the dark[21].

-

Final Wash: Remove the DCFH-DA solution and wash the cells again with PBS to remove any extracellular probe[21].

-

Measurement: Add 100 µL of PBS to each well. Measure the fluorescence intensity immediately using a fluorescence microplate reader with excitation at ~485-495 nm and emission at ~529-535 nm[21][22]. The results can also be analyzed by fluorescence microscopy or flow cytometry[23].

-

Figure 3: Experimental workflow for intracellular ROS detection using DCFH-DA.

Superoxide Dismutase (SOD) Activity Assay

This assay measures the activity of SOD, which catalyzes the dismutation of superoxide radicals into oxygen and hydrogen peroxide. The assay typically uses a system that generates superoxide radicals, and SOD activity is measured by its ability to inhibit a colorimetric reaction.

-

Principle: A xanthine oxidase/hypoxanthine system generates superoxide radicals, which reduce a tetrazolium salt (e.g., WST-1) to a colored formazan product. SOD in the sample inhibits this reaction. The degree of inhibition is proportional to the SOD activity[24].

-

Protocol Outline:

-

Sample Preparation: Homogenize tissue or lyse cells in an ice-cold buffer (e.g., 0.1 M Tris/HCl, pH 7.4 with 0.5% Triton X-100). Centrifuge at 14,000 x g for 5 minutes at 4°C to collect the supernatant[25]. Determine protein concentration to normalize results.

-

Reaction Setup (96-well plate):

-

Add WST Working Solution: Add 200 µL of the WST working solution to all wells[25].

-

Add Dilution Buffer: Add 20 µL of dilution buffer to Blank 2 and Blank 3 wells[25].

-

Initiate Reaction: Add 20 µL of the Enzyme Working Solution (containing xanthine oxidase) to the Sample and Blank 1 wells. Mix thoroughly[25].

-

Incubation: Incubate the plate at 37°C for 20 minutes[24].

-

Measurement: Read the absorbance at 450 nm using a microplate reader.

-

Calculation: Calculate the percentage inhibition rate for each sample relative to the control (Blank 1) and determine the SOD activity by comparing it to a standard curve.

-

Catalase (CAT) Activity Assay

This assay measures the activity of catalase, which decomposes hydrogen peroxide (H₂O₂) into water and oxygen.

-

Principle: The assay measures the amount of H₂O₂ remaining after incubation with the sample. Unreacted H₂O₂ reacts with a probe/chromogen in the presence of a peroxidase to generate a colored or fluorescent product[26][27]. Alternatively, the direct decomposition of H₂O₂ can be monitored by the decrease in absorbance at 240 nm[28].

-

Protocol Outline (Colorimetric Method):

-

Sample Preparation: Prepare cell or tissue lysates as described for the SOD assay. The enzyme is unstable when diluted, so samples should be kept concentrated and on ice[26].

-

Reaction Setup (96-well plate):

-

Standard Wells: Add 20 µL of H₂O₂ standards of known concentrations.

-

Sample Wells: Add 20 µL of sample.

-

Control Wells: Add 20 µL of sample buffer[26].

-

-

Add Substrate: Add 100 µL of Assay Buffer and 30 µL of Methanol to all wells.

-

Initiate Reaction: Add 20 µL of H₂O₂ solution to initiate the catalase reaction.

-

Incubation: Incubate for 20 minutes at room temperature with gentle shaking.

-

Stop Reaction & Develop Color: Add 30 µL of Potassium Hydroxide to terminate the reaction, followed by 30 µL of the chromogen (e.g., Purpald).

-

Final Incubation: Incubate for 10 minutes at room temperature.

-

Oxidation: Add 10 µL of Potassium Periodate and incubate for 5 minutes.

-

Measurement: Read the absorbance at 540 nm. Catalase activity is inversely proportional to the signal.

-

Conclusion

This compound's therapeutic utility is deeply rooted in its capacity to induce targeted oxidative stress. By generating a surge of ROS through iron-dependent mechanisms and mitochondrial disruption, DHA overwhelms cellular antioxidant defenses. This redox imbalance activates potent cell death programs, including mitochondria-mediated apoptosis and iron-dependent ferroptosis. Furthermore, its complex interplay with the Nrf2 signaling pathway highlights its potential for both direct cytotoxicity and chemosensitization. A thorough understanding of these mechanisms and the robust experimental protocols to measure their effects are paramount for the continued development of DHA and its derivatives as effective agents in oncology and infectious disease.

References

- 1. This compound Induces Apoptosis in Human Bladder Cancer Cell Lines Through Reactive Oxygen Species, Mitochondrial Membrane Potential, and Cytochrome C Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [this compound Induces Autophagic Cell Death in Acute Myeloid Leukemia Cells through Oxidative Stress] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound induces ferroptosis in T cell acute lymphoblastic leukemia cells by downregulating SLC7A11 and activating the ATF4‑CHOP signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Docosahexaenoic Acid Induces Oxidative DNA Damage and Apoptosis, and Enhances the Chemosensitivity of Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound induces apoptosis in colorectal cancer cells through the mitochondria-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Micromolar this compound Concentrations Elicit Lipoperoxidation in Plasmodium falciparum-Infected Erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. [PDF] Artemisinin derivatives induce oxidative stress leading to DNA damage and caspase-mediated apoptosis in Theileria annulata-transformed cells | Semantic Scholar [semanticscholar.org]

- 8. This compound induces endoplasmic reticulum stress-mediated apoptosis in HepG2 human hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Mahidol IR [repository.li.mahidol.ac.th]

- 11. researchgate.net [researchgate.net]

- 12. The omega-3 polyunsaturated fatty acid docosahexaenoic acid inhibits proliferation and progression of non-small cell lung cancer cells through the reactive oxygen species-mediated inactivation of the PI3K /Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. This compound induces ferroptosis of hepatocellular carcinoma via inhibiting ATF4‐xCT pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Therapeutic potential of this compound in mitigating radiation‐induced lung injury: Inhibition of ferroptosis through Nrf2/HO‐1 pathways in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 17. This compound ameliorates hemarthrosis-induced cartilage degeneration by suppressing chondrocyte senescence via activation of Keap1-Nrf2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 18. scialert.net [scialert.net]

- 19. This compound attenuates lipopolysaccharide‑induced acute lung injury in mice by suppressing NF‑κB signaling in an Nrf2‑dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. spandidos-publications.com [spandidos-publications.com]

- 21. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 22. assaygenie.com [assaygenie.com]

- 23. Video: Quantification of Reactive Oxygen Species Using 2′,7′-Dichlorofluorescein Diacetate Probe and Flow-Cytometry in Müller Glial Cells [jove.com]

- 24. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 25. assaygenie.com [assaygenie.com]

- 26. cdn.caymanchem.com [cdn.caymanchem.com]

- 27. mmpc.org [mmpc.org]

- 28. Enzymatic Assay of Catalase (EC 1.11.1.6) [sigmaaldrich.com]

Foundational Research on Dihydroartemisinin and Ferroptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research concerning dihydroartemisinin (DHA) and its role in inducing ferroptosis, a regulated form of iron-dependent cell death. The document synthesizes key findings on the molecular mechanisms, presents quantitative data from seminal studies, details common experimental protocols, and visualizes the critical signaling pathways involved.

Introduction to this compound and Ferroptosis

This compound (DHA), a semi-synthetic derivative of artemisinin, is a potent antimalarial drug that has demonstrated significant anti-cancer activity across various tumor types.[1][2] One of the key mechanisms underlying its anti-neoplastic effects is the induction of ferroptosis. Ferroptosis is a distinct form of programmed cell death characterized by the iron-dependent accumulation of lipid reactive oxygen species (ROS) to lethal levels.[3][4][5] This process is morphologically and biochemically different from other cell death modalities like apoptosis. Key features of ferroptosis include the depletion of glutathione (GSH), inactivation of glutathione peroxidase 4 (GPX4), and an increase in the labile iron pool, culminating in overwhelming lipid peroxidation and cell membrane damage.[6][7][8] DHA has emerged as a promising therapeutic agent that can selectively trigger this pathway in cancer cells, which often exhibit a heightened dependency on iron for proliferation.[7][9][10]

Core Mechanisms of DHA-Induced Ferroptosis

Research has elucidated several interconnected signaling pathways through which DHA initiates ferroptosis. These mechanisms often converge on the disruption of cellular antioxidant systems and the dysregulation of iron homeostasis.

Inhibition of the System Xc⁻-GSH-GPX4 Axis

The most extensively documented mechanism involves the suppression of the System Xc⁻-GSH-GPX4 antioxidant axis.[8]

-

System Xc⁻ Inhibition : System Xc⁻ is a cystine/glutamate antiporter composed of two subunits, SLC7A11 (xCT) and SLC3A2.[6][7] It mediates the uptake of extracellular cystine, which is a crucial precursor for the synthesis of the antioxidant glutathione (GSH).[7] Studies have shown that DHA treatment can downregulate the expression of SLC7A11 in cancer cells, including T-cell acute lymphoblastic leukemia (T-ALL) and hepatocellular carcinoma (HCC).[6][11]

-

GSH Depletion : By inhibiting cystine uptake, DHA leads to a depletion of the intracellular GSH pool.[6][12] GSH is a vital cofactor for the antioxidant enzyme GPX4.

-

GPX4 Inactivation : Glutathione Peroxidase 4 (GPX4) is the central regulator of ferroptosis.[8] It utilizes GSH to reduce toxic lipid peroxides into non-toxic lipid alcohols, thereby protecting the cell membrane from oxidative damage.[6][8] DHA treatment has been shown to significantly downregulate GPX4 expression in glioblastoma and T-ALL cells.[3][6][13] The depletion of its cofactor, GSH, further cripples GPX4 activity. This inactivation of GPX4 is a critical event, leading to the unchecked accumulation of lipid peroxides and subsequent ferroptotic cell death.[4][13]

References

- 1. This compound Inhibits the Proliferation, Colony Formation and Induces Ferroptosis of Lung Cancer Cells by Inhibiting PRIM2/SLC7A11 Axis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scienceopen.com [scienceopen.com]

- 3. [PDF] this compound initiates ferroptosis in glioblastoma through GPX4 inhibition | Semantic Scholar [semanticscholar.org]

- 4. This compound initiates ferroptosis in glioblastoma through GPX4 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. worldscientific.com [worldscientific.com]

- 6. This compound induces ferroptosis in T cell acute lymphoblastic leukemia cells by downregulating SLC7A11 and activating the ATF4‑CHOP signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. spandidos-publications.com [spandidos-publications.com]

- 8. The Potential Mechanisms by which Artemisinin and Its Derivatives Induce Ferroptosis in the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound-induced ferroptosis in acute myeloid leukemia: links to iron metabolism and metallothionein [ouci.dntb.gov.ua]

- 10. researchgate.net [researchgate.net]

- 11. This compound induces ferroptosis of hepatocellular carcinoma via inhibiting ATF4‐xCT pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. This compound initiates ferroptosis in glioblastoma through GPX4 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

Dihydroartemisinin structure-activity relationship studies

An In-depth Technical Guide to the Structure-Activity Relationship of Dihydroartemisinin

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (DHA), the active metabolite of the artemisinin class of compounds, is a cornerstone in the treatment of malaria.[1][2] Originally isolated from the Chinese herb Artemisia annua, artemisinin and its semi-synthetic derivatives have saved countless lives.[3][4] Beyond its profound antimalarial efficacy, DHA has garnered significant attention for its potent anticancer activities across a wide range of human cancer cell lines.[4][5][6] Its pleiotropic effects, including the induction of various cell death pathways, make it a compelling candidate for drug development.[6]

The therapeutic potential of DHA is intrinsically linked to its unique chemical structure, centered around a 1,2,4-trioxane endoperoxide bridge.[4] Understanding the structure-activity relationship (SAR) of DHA is critical for designing next-generation derivatives with enhanced potency, improved pharmacokinetic profiles, and novel therapeutic applications. This guide provides a detailed technical overview of DHA's SAR, focusing on key structural modifications, their impact on biological activity, the signaling pathways involved, and the experimental protocols used for evaluation.

The Endoperoxide Bridge: The Essential Pharmacophore

The biological activity of this compound is unequivocally dependent on its endoperoxide bridge. This moiety acts as the core pharmacophore, and its cleavage is the initiating step for its cytotoxic effects against both malaria parasites and cancer cells.[4][7][8]

The activation mechanism is iron-mediated. Intracellular ferrous iron (Fe²⁺), which is abundant in the iron-rich heme groups within malaria parasites or in the metabolically active cancer cells, catalyzes the reductive cleavage of the O-O bond.[2][9] This reaction generates a cascade of highly reactive oxygen species (ROS) and carbon-centered radicals that indiscriminately damage a wide array of biological macromolecules, including proteins and lipids, leading to overwhelming oxidative stress and cell death.[7][8][9]

Caption: Iron-mediated activation of the DHA endoperoxide bridge.

Structure-Activity Relationship at Key Positions

C-10 Position Modifications

The C-10 position of the DHA scaffold is the most frequently modified site, primarily to enhance solubility, stability, and efficacy.[7] These modifications typically result in the formation of ether or ester derivatives.[5]

-

Ethers and Esters: The creation of C-10 ethers (e.g., artemether) and esters (e.g., artesunate) significantly improves the pharmacokinetic properties of the parent compound.[5][7] The nature of the substituent at this position can dramatically influence both antimalarial and anticancer potency.

-

Stereochemistry: Reactions at the C-10 hydroxyl group can produce two distinct epimers, α and β. The orientation of the substituent plays a crucial role in biological activity, with different synthetic procedures favoring one epimer over the other.[10]

-

Anticancer Activity: For anticancer applications, conjugating DHA at the C-10 position with other chemical entities, such as bile acids or aromatic groups, has been shown to yield derivatives with potent and broad-spectrum anti-proliferation activities.[11] For instance, the introduction of triazolyl groups with electron-withdrawing substituents at C-10 has been shown to enhance antimalarial activity.[12]

Quantitative SAR Data for C-10 Derivatives (Anticancer)

The following table summarizes the in vitro cytotoxic activity of representative C-10 modified DHA derivatives against various human cancer cell lines.

| Compound ID | C-10 Modification | Cancer Cell Line | Activity (IC₅₀ in µM) | Reference |

| DHA | -OH | A549 (Lung) | 1.21 | [11] |

| 49 | Ursodeoxycholic acid conjugate | A549 (Lung) | 0.04 | [11] |

| 49 | Lewis Lung Cancer | 0.09 | [11] | |

| 49 | HCT116 (Colon) | 0.11 | [11] | |

| 851 | Proprietary Ester | HCT-116 (Colon) | 0.59 | [13] |

| DHA | -OH | OVCAR-3 (Ovarian) | ~5.0 | [14] |

| DHA | -OH | A2780 (Ovarian) | ~8.0 | [14] |

Note: IC₅₀ values are highly dependent on the specific cell line and assay conditions.

Modifications at Other Positions

While less common, modifications at other positions of the artemisinin skeleton, such as C-3, C-9, and O-11, have also been explored to probe the SAR and develop novel analogs with unique biological properties.[15]

Mechanisms of Action & Key Signaling Pathways

DHA exerts its anticancer effects through the modulation of numerous cellular signaling pathways, primarily leading to programmed cell death.

Induction of Apoptosis

DHA is a potent inducer of apoptosis in cancer cells.[3][16] It activates both the intrinsic (mitochondrial-mediated) and extrinsic (death receptor-mediated) apoptotic pathways.[14][17] Key events include the upregulation of pro-apoptotic proteins like Bax, downregulation of anti-apoptotic proteins like Bcl-2, release of cytochrome c from mitochondria, and subsequent activation of the caspase cascade (caspases -3, -8, and -9).[1][14][17][18]

Caption: DHA-induced apoptotic signaling pathways.

Induction of Ferroptosis

Ferroptosis is an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides. DHA is a known inducer of ferroptosis in cancer cells.[19][20][21] This mechanism is particularly relevant given DHA's iron-activated nature. DHA can downregulate the expression or inhibit the function of Glutathione Peroxidase 4 (GPX4), a key enzyme that neutralizes lipid peroxides.[22] This inhibition leads to a buildup of lipid ROS, culminating in cell death.[23]

Caption: Core mechanism of DHA-induced ferroptosis via GPX4 inhibition.

Other Modulated Pathways

DHA's anticancer activity also involves the modulation of other critical signaling networks.[6] It has been shown to inhibit:

-

mTOR Signaling: A central regulator of cell growth and proliferation.[24][25]

-

Hedgehog Signaling: Implicated in tumorigenesis and cancer progression.[3][16]

-

NF-κB Signaling: A key pathway involved in inflammation and cell survival.[24]

Experimental Protocols

General Protocol for the Synthesis of this compound (2)

This protocol describes the reduction of artemisinin (1) to this compound (2) using sodium borohydride.

Materials:

-

Artemisinin (1)

-

Methanol (MeOH)

-

Sodium borohydride (NaBH₄)

-

Glacial acetic acid

-

Ethyl acetate

-

Deionized water

Procedure:

-

Suspend artemisinin (1 equiv.) in methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the suspension in an ice bath to 0-5 °C.[26]

-

Add sodium borohydride (1.5-2.5 equiv.) portion-wise to the cooled suspension over a period of 30 minutes, maintaining the temperature between 0-5 °C.[27]

-

Continue stirring the reaction mixture vigorously for 1-3 hours at 0-5 °C.[26] Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, neutralize the mixture to pH 5-6 by slowly adding glacial acetic acid.[26]

-

Concentrate the reaction mixture under reduced pressure to remove most of the methanol.

-

Workup Option A (Precipitation): Dilute the residue with cold deionized water and stir for 15-30 minutes. Collect the resulting white precipitate by filtration, wash thoroughly with water, and dry under vacuum.[26]

-

Workup Option B (Extraction): Evaporate the neutralized mixture to dryness. Extract the white residue multiple times with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the product.

General Protocol for Synthesis of C-10 Ester Derivatives

This protocol describes the esterification of DHA with a carboxylic acid (e.g., succinic anhydride to form artesunate) using DCC and DMAP as coupling agents.

Materials:

-

This compound (DHA) (1.0 equiv.)

-

Carboxylic acid or anhydride (e.g., Succinic Anhydride) (1.1 equiv.)

-

N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 equiv.)

-

4-Dimethylaminopyridine (DMAP) (catalytic amount, ~0.1-0.3 equiv.)

-

Anhydrous Dichloromethane (CH₂Cl₂)

Procedure:

-

Dissolve DHA in anhydrous dichloromethane in a flask under a nitrogen atmosphere.

-

Add the carboxylic acid (or anhydride), followed by DCC and DMAP, to the solution at room temperature.[28] If using a more reactive acid chloride, a base like pyridine may be used instead of DCC/DMAP.

-

Stir the reaction mixture at room temperature overnight (approx. 18 hours).[28]

-

A white precipitate of dicyclohexylurea (DCU), a byproduct of the DCC coupling, will form. Remove the precipitate by filtration.

-

Wash the filtrate with appropriate aqueous solutions (e.g., dilute HCl, saturated NaHCO₃, brine) to remove excess reagents and DMAP.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the pure ester derivative.[26][28]

Protocol for In Vitro Anticancer Activity (MTT Assay)

This protocol provides a general method for assessing the cytotoxicity of DHA derivatives against cancer cell lines.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM/RPMI-1640 + 10% FBS)

-

This compound derivative stock solution (in DMSO)

-

Phosphate-Buffered Saline (PBS)

-